Phototoxicity in Human Carcinoma HEp2 Cells: Biguanidinium-porphyrin vs. Guanidinium-porphyrin
In a direct head-to-head comparison using human carcinoma HEp2 cells under identical illumination conditions (1 J cm⁻²), biguanidinium-porphyrin exhibited an IC₅₀ of 8.2 µM. Its closest structural analog, guanidinium-porphyrin, was more potent, achieving an IC₅₀ of 4.8 µM [1]. Both compounds showed minimal dark toxicity, confirming the phototoxicity is light-dependent.
| Evidence Dimension | Phototoxic IC₅₀ |
|---|---|
| Target Compound Data | 8.2 µM |
| Comparator Or Baseline | Guanidinium-porphyrin: 4.8 µM |
| Quantified Difference | 1.7-fold lower phototoxicity than guanidinium-porphyrin |
| Conditions | Human carcinoma HEp2 cells, 1 J cm⁻² illumination |
Why This Matters
For applications requiring potent photokilling, the guanidinium analog is superior; however, the reduced phototoxicity of biguanidinium-porphyrin may be advantageous in experimental systems where more gradual or controlled ROS generation is required, or where off-target mitochondrial damage needs attenuation.
- [1] Sibrian-Vazquez, M., Nesterova, I. V., Jensen, T. J., & Vicente, M. G. H. (2008). Mitochondria Targeting by Guanidine− and Biguanidine−Porphyrin Photosensitizers. Bioconjugate Chemistry, 19(3), 705–713. View Source
